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Compound of Interest

Compound Name: 4-Bromo-3-methyl-2-nitrophenol

Cat. No.: B1282212

For: Researchers, scientists, and drug development professionals

Introduction

4-Bromo-3-methyl-2-nitrophenol is a substituted aromatic compound belonging to the class
of nitrophenols. Its structure, featuring a phenol backbone with bromo, methyl, and nitro
functional groups, makes it a potentially valuable intermediate in organic synthesis. The
specific arrangement of these substituents dictates its reactivity and potential applications in
the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This
document provides a comprehensive technical overview of its molecular structure, properties, a
plausible synthetic pathway, and safety information based on available data.

Molecular Structure and Identification

The molecular structure of 4-Bromo-3-methyl-2-nitrophenol is defined by a benzene ring
substituted at positions 1, 2, 3, and 4 with hydroxyl, nitro, methyl, and bromo groups,
respectively.

Caption: 2D representation of 4-Bromo-3-methyl-2-nitrophenol.

Table 1: Chemical Identifiers
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Identifier Value Reference
4-bromo-3-methyl-2-

IUPAC Name . [1]
nitrophenol

CAS Number 85598-12-5 [1]

Molecular Formula C7HeBrNO3 [1]

SMILES

CC1=C(C=CC(=C1--INVALID-
LINK--[O-])O)Br

[1]

InChl Key

HXNNJFUSAYWUFT-
UHFFFAOYSA-N

[1]

| Synonyms | 2-Nitro-3-methyl-4-bromophenol |[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various

chemical and biological systems. The following table summarizes computed properties for 4-

Bromo-3-methyl-2-nitrophenol. Experimental data such as melting point and boiling point are

not readily available in the cited literature for this specific isomer.

Table 2: Computed Physicochemical Properties

Property Value Reference
Molecular Weight 232.03 g/mol [1]
Exact Mass 230.95311 Da [1]
Topological Polar Surface Area  66.1 A2 [1]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor 3 2]

Count

| Rotatable Bond Count | 0 |[2] |
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Proposed Synthetic Pathway

A logical synthetic route to 4-Bromo-3-methyl-2-nitrophenol starts from the readily available
precursor, 3-methylphenol (m-cresol). The synthesis involves two key electrophilic aromatic
substitution reactions: bromination and nitration. The order of these steps is crucial for
achieving the desired regiochemistry.

o Step 1: Bromination of 3-Methylphenol. The hydroxyl (-OH) and methyl (-CHs) groups are
both ortho-, para-directing activators. The para-position to the strong -OH director is the most
sterically accessible and electronically favored position, leading to the formation of 4-Bromo-
3-methylphenol as the major product.

o Step 2: Nitration of 4-Bromo-3-methylphenol. In the intermediate, the hydroxyl group is the
most powerful activating group. It will direct the incoming electrophile (the nitronium ion,
NO2z") to one of its ortho positions. The position ortho to the -OH group and meta to the
bromine atom (C2) is electronically favored, yielding the final product, 4-Bromo-3-methyl-2-
nitrophenol.
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Caption: Proposed two-step synthesis of 4-Bromo-3-methyl-2-nitrophenol.

Experimental Protocols
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The following is a detailed protocol for the nitration of 4-Bromo-3-methylphenol, adapted from a
similar synthesis.[3] Researchers should perform their own risk assessment and optimization.

Objective: To synthesize 4-Bromo-3-methyl-2-nitrophenol from 4-Bromo-3-methylphenol.
Materials:

e 4-Bromo-3-methylphenol

o Concentrated Sulfuric Acid (H2SO4, 98%)
e Concentrated Nitric Acid (HNOs, 70%)

e Crushed Ice

» Deionized Water

» Ethanol

e Round-bottom flask (100 mL)

e Magnetic stirrer and stir bar

e Dropping funnel

* Ice-salt bath

e Thermometer

o Bichner funnel and vacuum flask

e TLC plates (Silica gel)

e pH indicator paper

Procedure:

e Preparation of Phenol Solution: In a 100-mL round-bottom flask, cool 20 mL of concentrated
sulfuric acid to 0 °C using an ice-salt bath. While stirring vigorously, slowly add 4-Bromo-3-
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methylphenol (1 equivalent) in small portions, ensuring the internal temperature does not rise
above 5 °C.

o Preparation of Nitrating Mixture: In a separate beaker, cool 5 mL of concentrated sulfuric acid
to 0 °C. Slowly and carefully, add concentrated nitric acid (1.1 equivalents) to the cold
sulfuric acid.

» Nitration Reaction: Add the prepared nitrating mixture dropwise to the phenol solution from
step 1 using a dropping funnel over 30-45 minutes. Maintain the reaction temperature below
5 °C throughout the addition.

» Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an
additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is
consumed.

o Workup and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker
filled with crushed ice, while stirring continuously. A yellow precipitate of the crude product
should form.

« Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Blichner
funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH
paper.

 Purification: Recrystallize the crude solid from a suitable solvent system, such as an
ethanol/water mixture, to obtain the pure 4-Bromo-3-methyl-2-nitrophenol. Dry the final
product under vacuum.

Spectroscopic Characterization

Structural elucidation of the final product would be confirmed using standard spectroscopic
methods. While specific spectral data is not available in the search results, the expected
characteristics are outlined below.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show
distinct signals for the two aromatic protons on the ring, a singlet for the methyl group
protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts would be
influenced by the electronic effects of the various substituents.
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven
unique carbon signals, corresponding to the seven carbon atoms in the molecule.

» IR (Infrared Spectroscopy): Key absorption bands would include a broad peak around 3200-
3500 cm~1 for the O-H stretch, sharp peaks in the 1500-1600 cm~1 region for the aromatic
C=C bonds, and strong asymmetric and symmetric stretches around 1530 cm~* and 1350
cm~1 for the N-O bonds of the nitro group.

e MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M*) and an
M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
Fragmentation patterns could provide further structural information.

Safety and Handling

Based on GHS classifications, 4-Bromo-3-methyl-2-nitrophenol is a hazardous substance
that requires careful handling.[1]

Table 3: GHS Hazard Information

Pictogram(s) Code(s) Hazard Statement(s)

laalt text
laalt text

| H302H315H318H335 | Harmful if swallowedCauses skin irritationCauses serious eye
damageMay cause respiratory irritation |

Handling Precautions:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

e Avoid inhalation of dust and contact with skin and eyes.
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e Wash hands thoroughly after handling.

» Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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